2-Ethyl-4-methylthiazole

Flavor Chemistry Sensory Analysis Thiazole Derivatives

2-Ethyl-4-methylthiazole (CAS 15679-12-6, FEMA 3680, JECFA is a synthetic, heterocyclic flavor compound belonging to the thiazole class, specifically a 2,4-disubstituted thiazole. It is characterized by a molecular formula of C6H9NS and a molecular weight of 127.21 g/mol.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 15679-12-6
Cat. No. B098465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methylthiazole
CAS15679-12-6
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=CS1)C
InChIInChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3
InChIKeyVGRVKVGGUPOCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methylthiazole (CAS 15679-12-6): Technical Baseline and Procurement-Relevant Classification


2-Ethyl-4-methylthiazole (CAS 15679-12-6, FEMA 3680, JECFA 1044) is a synthetic, heterocyclic flavor compound belonging to the thiazole class, specifically a 2,4-disubstituted thiazole [1]. It is characterized by a molecular formula of C6H9NS and a molecular weight of 127.21 g/mol. Its primary organoleptic attributes are defined by a potent, characteristic nutty, green, and cocoa-like aroma profile with savory and meaty nuances [2]. This compound is not intended for broad, non-specific use; its value proposition is tightly coupled to its precise sensory contribution in complex flavor systems. Its procurement is typically driven by the need for a specific, high-impact nutty-cocoa note that is not easily replicated by other thiazole derivatives or alternative flavor chemicals.

2-Ethyl-4-methylthiazole: Why Generic Substitution with In-Class Thiazoles is Scientifically Unreliable


Substituting 2-Ethyl-4-methylthiazole with a 'generic' thiazole derivative, even closely related isomers or alkyl analogs, is scientifically and economically unsound. The thiazole class is notorious for dramatic shifts in sensory character based on minor changes in alkyl substitution pattern [1]. For instance, a seemingly minor change from an ethyl to an isopropyl group at the 2-position (as in 2-isopropyl-4-methylthiazole) fundamentally alters the flavor profile from nutty/cocoa to distinctly fruity notes like peach and tropical fruit [1]. Furthermore, potency, measured by aroma detection threshold, varies significantly between analogs. Relying on a substitute without precise quantitative sensory validation will inevitably lead to flavor profile distortion, potentially resulting in costly reformulation failures, consumer rejection, or non-compliance with established product specifications. Therefore, procurement decisions must be based on the specific, verifiable performance data of the target compound.

2-Ethyl-4-methylthiazole (15679-12-6): A Quantitative Evidence Guide for Differentiated Scientific Selection


Differentiation by Primary Aroma Character: Specific Nutty-Cocoa Profile vs. Fruity Analogs

The primary differentiation for 2-Ethyl-4-methylthiazole lies in its precise, potent aroma profile. While many thiazoles possess 'roasted' or 'nutty' facets, 2-Ethyl-4-methylthiazole is uniquely characterized by a dominant, specific 'nutty and cocoa' note [1]. This contrasts sharply with its closest analog, 2-isopropyl-4-methylthiazole (CAS 15679-13-7), which is defined by a fruity character, specifically imparting peach and tropical fruit notes [1]. This qualitative difference is not subtle; it represents a fundamental divergence in sensory application.

Flavor Chemistry Sensory Analysis Thiazole Derivatives Aroma Profiling

Differentiation by Sensory Potency: Low Aroma Detection Threshold as a Key Economic and Performance Metric

The high sensory potency of 2-Ethyl-4-methylthiazole, indicated by a low aroma detection threshold, is a critical differentiator impacting cost-in-use and formulation efficiency. Its detection threshold in water is reported at 100 ppb (0.1 ppm) . This high potency enables significant flavor impact at very low inclusion levels. While many alkyl thiazoles are potent, 2-Ethyl-4-methylthiazole's combination of low threshold and specific cocoa/nutty character is what makes it particularly valuable. Substituting with a less potent analog could require significantly higher dosage rates, increasing cost, altering the product matrix, and raising the risk of off-flavors.

Flavor Chemistry Sensory Science Odor Threshold Potency Analysis

Application-Specific Dosage Optimization: Quantitative Guidance for Distinct Food Matrices vs. Generic Thiazole Guidelines

The utility of 2-Ethyl-4-methylthiazole is further refined by published, application-specific dosage ranges that are not universally applicable to other thiazoles. For instance, recommended starting points vary significantly by end-product: 20 ppm for bread flavors, 50-100 ppm for chocolate/cocoa flavors, up to 200 ppm for high-roast coffee flavors, and a mere 10 ppm for malt flavors [1]. These distinct ranges highlight the compound's nuanced interaction with different flavor matrices, a level of application-specific guidance that is often lacking for more general-purpose thiazoles. A generic substitution would lack this validated data, forcing the formulator into a trial-and-error process.

Food Formulation Flavor Application Dosage Optimization Product Development

Global Regulatory Acceptance and GRAS Designation: Streamlining Procurement and International Compliance

From a procurement and regulatory perspective, 2-Ethyl-4-methylthiazole possesses a well-defined and favorable compliance profile. It is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA 3680) [1][2] and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA 1044) with the conclusion of 'no safety concern at current levels of intake when used as a flavouring agent' [3]. This dual acceptance provides a clear, verifiable advantage for international formulation and trade. In contrast, some structural analogs may have more limited, regional, or conditional approvals, or lack a full JECFA safety monograph, which can introduce regulatory risk and delays in product launches.

Regulatory Compliance GRAS Food Additive JECFA FEMA

2-Ethyl-4-methylthiazole (15679-12-6): Evidence-Backed Scenarios for Optimal Application and Procurement Justification


High-Fidelity Cocoa and Chocolate Flavor Systems

Given its primary organoleptic descriptor as 'specifically nutty and cocoa in character' , 2-Ethyl-4-methylthiazole is the definitive ingredient for constructing authentic cocoa and chocolate flavors. Its use is quantitatively guided by recommended starting dosages of 100 ppm for cocoa flavors and 50 ppm for chocolate flavors (based on 0.05% dosage in the final product) . This compound provides the core identity note that defines these flavor profiles, something a generic 'roasted' thiazole cannot achieve. Its high potency (100 ppb detection threshold) ensures this impact is achieved efficiently [1]. In contrast, a fruity analog like 2-isopropyl-4-methylthiazole would introduce an undesirable, off-character peach note, fundamentally compromising the flavor's authenticity.

Premium Coffee Flavor Enhancement (Especially High-Roast and Espresso)

2-Ethyl-4-methylthiazole is a key analytical volatile found in roasted coffee and is a critical component for building realistic coffee flavors. Its specific application in coffee is supported by a recommended dosage of up to 200 ppm for high-roast style flavors, which is a significantly higher use level than for other applications (e.g., 20 ppm for bread) [1]. This high tolerance allows formulators to achieve the intense, roasted, and nutty character of dark-roast coffees without distortion. The compound's contribution is analytically confirmed, as it has been identified as a key aroma compound in studies characterizing roast and meaty notes in complex food systems like chicken soup stock [2]. Using a less characterized thiazole would fail to deliver this specific, robust high-roast impact.

Precise Savory and 'Brown' Flavor Modulation (Meat, Malt, Tea)

Beyond its dominant nutty-cocoa role, 2-Ethyl-4-methylthiazole offers precise modulation in a range of savory and 'brown' flavor applications, each with distinct dosage requirements. It contributes savory and meaty nuances , and its use is validated in savory formulations . Critically, the recommended starting dosage varies by a factor of 5x or more across related applications: 10 ppm for malt/malted milk flavors, 20 ppm for green tea, 30 ppm for red tea, and 50 ppm for black tea [1]. This fine-grained, matrix-specific data is a significant advantage for formulators, allowing for predictable, precise adjustments to complex flavor profiles (e.g., adding a subtle nutty top note to a tea or a roasted depth to a malt beverage). Generic substitution would require extensive, costly experimentation to re-establish these optimal levels.

Cost-Effective Flavoring for Mass-Market Products with Streamlined Global Compliance

For procurement specialists and formulators in large-scale food and beverage manufacturing, 2-Ethyl-4-methylthiazole offers a combination of economic and regulatory certainty. Its high potency (low odor threshold) means that a relatively small volume of the compound can flavor a large amount of finished product, optimizing cost-in-use for mass-market items like baked goods, candies, beverages, and snack seasonings. Simultaneously, its well-established and favorable regulatory profile—including FEMA GRAS status (No. 3680) and a JECFA monograph finding 'no safety concern' [1][2]—streamlines the path to market across multiple jurisdictions. This dual benefit of low usage rate and high compliance confidence makes it a low-risk, high-value selection for products destined for a global market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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